molecular formula C10H7Cl2N3 B11925927 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine CAS No. 405939-02-8

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Cat. No.: B11925927
CAS No.: 405939-02-8
M. Wt: 240.09 g/mol
InChI Key: HNMUAQXLESLTKK-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H7Cl2N3 It is characterized by the presence of a pyrimidine ring substituted with chlorine and an amine group, as well as a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine typically involves the reaction of 4,6-dichloropyrimidine with 3-chloroaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the amine group of 3-chloroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-chloro-N,N-dimethylpyrimidin-4-amine
  • 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine

Uniqueness

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

405939-02-8

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

6-chloro-N-(3-chlorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(4-7)15-10-5-9(12)13-6-14-10/h1-6H,(H,13,14,15)

InChI Key

HNMUAQXLESLTKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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